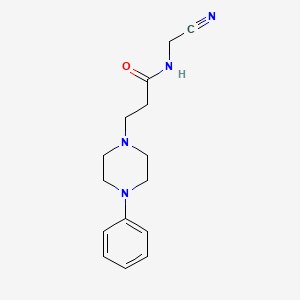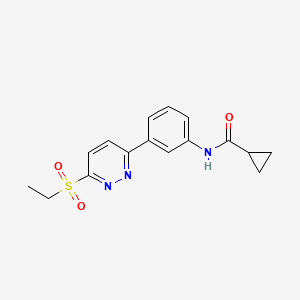
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives involves multi-step chemical reactions, starting from basic organic compounds to the final complex structure. For example, Takahashi et al. (1985) described the preparation of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, highlighting the versatility of cyclopropane in synthesizing complex molecules (Takahashi, Suzuki, & Kata, 1985). Similarly, the synthesis of pyridazinones and related compounds demonstrates the adaptability of pyridazin-3-yl components in creating biologically active agents, as outlined by Alonazy, Al-Hazimi, & Korraa (2009) (Alonazy, Al-Hazimi, & Korraa, 2009).
Molecular Structure Analysis
The molecular structure of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide, with its cyclopropane and pyridazin-3-yl moieties, contributes to its distinctive chemical properties and biological activities. The structure-activity relationships of similar compounds, such as the pyridazine derivatives acting as acetylcholinesterase inhibitors described by Contreras et al. (2001), provide insights into how structural features impact biological efficacy (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Chemical Reactions and Properties
Cyclopropane and pyridazin-3-yl groups undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. For instance, Davies et al. (1996) discussed the asymmetric cyclopropanations and their practical applications in synthesizing amino acid stereoisomers, emphasizing the chemical reactivity of cyclopropane derivatives (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical applications. The work by Wójcicka et al. (2022) on the structure and cytotoxic properties of pyrido[3,4-d]pyridazin-4(3H)-one derivatives showcases the importance of understanding the physical characteristics of cyclopropanecarboxamide and pyridazin-3-yl compounds (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the development of pharmaceutical agents. The synthesis and reactions of N-substituted imidazolylbenzamides by Morgan et al. (1990) illustrate the chemical versatility of pyridazine and related structures in medicinal chemistry (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
科学的研究の応用
Chemical Synthesis and Drug Design
The structural complexity and unique functional groups present in "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" make it a candidate for chemical synthesis studies aiming at the development of novel compounds with potential therapeutic effects. Research in this area explores the synthesis of cyclopropanecarboxamide derivatives, investigating their reactivity and the potential for creating new molecules with improved pharmacological profiles. Studies such as those by Philip et al. (2020) on applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlight the broader context of synthetic chemistry where similar compounds are explored for their utility in generating bioactive molecules (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).
Biochemical Applications
In the realm of biochemistry, the compound's sulfonamide group aligns it with research on sulfonamide inhibitors, which are extensively studied for their role in inhibiting various enzymes. Such inhibitors have broad applications, including the study of their biochemical mechanisms and potential therapeutic uses. Gulcin and Taslimi (2018) provide an overview of sulfonamide inhibitors, showcasing their importance in developing drugs targeting different diseases, thereby underscoring the relevance of compounds like "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" in drug discovery processes (Gulcin, I., & Taslimi, P., 2018).
Pharmacological Research
While direct studies on "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" and its specific applications in pharmacology may be limited, the investigation into related sulfonamide compounds provides a context for potential research directions. Research into sulfonamides reveals a variety of pharmacological activities, including their use in treating bacterial infections, their roles as diuretics, carbonic anhydrase inhibitors, and their potential in anti-inflammatory and anticancer therapies. For instance, Carta, Scozzafava, and Supuran (2012) discuss the therapeutic potentials of sulfonamides, highlighting the structural features that contribute to their bioactivity and the ongoing search for novel derivatives with enhanced efficacy (Carta, F., Scozzafava, A., & Supuran, C. T., 2012).
特性
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPBSHMTUXRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)
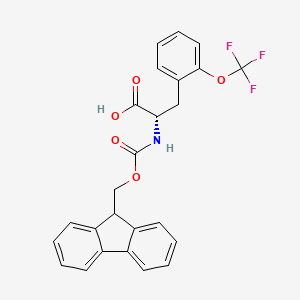
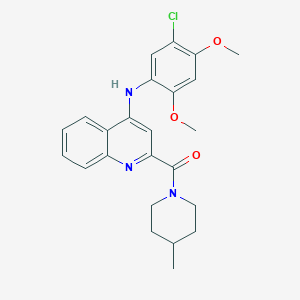
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)

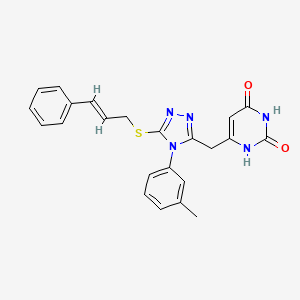
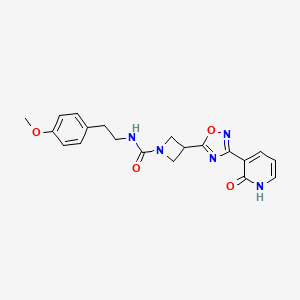
![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)
